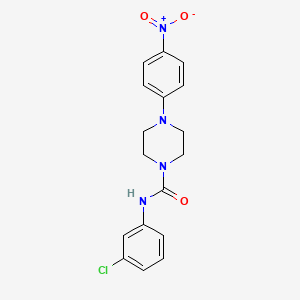![molecular formula C16H17ClO4 B4886795 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-chloroethoxy)methyl ether (BCME), is a chemical compound that has been widely used in the past as an industrial solvent and a biocide. However, due to its carcinogenic properties, its use has been banned in many countries. Despite its harmful effects, BCME has been extensively studied for its chemical and biological properties.
作用機序
BCME is a potent carcinogen that can cause DNA damage and mutations. It reacts with DNA to form adducts, which can lead to the formation of tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Exposure to BCME can cause a wide range of biochemical and physiological effects. It can cause DNA damage, mutations, and tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage. Exposure to BCME can also cause respiratory problems, skin irritation, and eye irritation.
実験室実験の利点と制限
BCME has several advantages and limitations for lab experiments. One advantage is that it is a potent carcinogen that can be used to study the mechanism of action of other carcinogens. BCME can also be used to study the effects of exposure to carcinogens on the human body. However, BCME is highly toxic and requires careful handling. Its use is also restricted due to its carcinogenic properties.
将来の方向性
There are several future directions for the study of BCME. One direction is to study the mechanism of action of BCME in more detail. This could lead to the development of new treatments for cancer. Another direction is to study the effects of exposure to BCME on different organs and tissues. This could help to better understand the health effects of exposure to carcinogens. Finally, there is a need to develop safer alternatives to BCME for industrial and biocidal applications.
Conclusion:
In conclusion, BCME is a highly toxic chemical that has been extensively studied for its chemical and biological properties. It is a potent carcinogen that can cause DNA damage, mutations, and tumors. BCME has several advantages and limitations for lab experiments. Its use is restricted due to its carcinogenic properties. There are several future directions for the study of BCME, including the development of new treatments for cancer, the study of the effects of exposure to BCME on different organs and tissues, and the development of safer alternatives to BCME for industrial and biocidal applications.
合成法
BCME can be synthesized by the reaction of 2-chloroethanol with 2,3-dimethoxyphenol in the presence of a strong base such as sodium hydride. The product is then treated with hydrochloric acid to obtain BCME. The synthesis of BCME is a complex process that requires careful handling due to its toxicity.
科学的研究の応用
BCME has been extensively studied for its chemical and biological properties. It has been used as a model compound to study the carcinogenic properties of other chemicals. BCME has also been used to study the mechanism of action of other carcinogens. In addition, BCME has been used to study the effects of exposure to carcinogens on the human body.
特性
IUPAC Name |
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDLGABMBCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)

![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)
